(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate
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Overview
Description
(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate is an organic compound with the molecular formula C12H23NO2. It is characterized by the presence of an ester group and an imine group, making it a versatile molecule in organic synthesis. The compound is known for its unique structural features, which include a tert-butyl group and a 3,3-dimethylbutylideneamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate typically involves the condensation of tert-butyl 2-aminoacetate with 3,3-dimethylbutanal. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the formation of the imine bond. The reaction can be represented as follows:
[ \text{tert-butyl 2-aminoacetate} + \text{3,3-dimethylbutanal} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by the compound’s unique structural features, which allow it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,3-dimethylbutylideneamino)acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 2-(3,3-dimethylbutylideneamino)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for studying steric effects in organic reactions and for designing molecules with specific reactivity profiles.
Properties
Molecular Formula |
C12H23NO2 |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 2-(3,3-dimethylbutylideneamino)acetate |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)7-8-13-9-10(14)15-12(4,5)6/h8H,7,9H2,1-6H3 |
InChI Key |
LQTWVCIRWXUXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC=NCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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